Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate
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Overview
Description
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate is a compound that combines the properties of nitric acid and pyridine derivatives. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a nitrate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate typically involves the nitration of pyridine derivatives. One common method is the nitration of pyridine with nitric acid in the presence of trifluoroacetic anhydride . This reaction yields nitropyridines, which can then be further modified to produce the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes use concentrated nitric acid and sulfuric acid mixtures to achieve high yields. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate ester group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrate ester group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and stannous chloride.
Substitution reagents: Such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and substituted pyridines. These products have various applications in different fields .
Scientific Research Applications
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate has several scientific research applications, including:
Chemistry: Used as a nitrating agent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as a vasodilator.
Medicine: Investigated for its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: Used in the production of drugs, dyes, and perfumes.
Mechanism of Action
The mechanism of action of nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate involves the release of nitric oxide (NO), which acts as a signaling molecule. This compound activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in vasodilation and other physiological effects . The molecular targets include potassium channels and endothelial nitric oxide synthase .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Ethyl nitrate: An ester of nitric acid used in organic synthesis.
Methyl nitrate: Another nitrate ester with similar properties.
Nicorandil: A compound with both nitrate and pyridine components, used as a vasodilator.
Uniqueness
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate is unique due to its combination of a pyridine ring and a nitrate ester group. This structure allows it to have specific applications in both organic synthesis and medical research, distinguishing it from other nitrate esters .
Properties
CAS No. |
65141-48-2 |
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Molecular Formula |
C8H10N4O7 |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate |
InChI |
InChI=1S/C8H9N3O4.HNO3/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14;2-1(3)4/h1-4H,5-6H2,(H,10,12);(H,2,3,4) |
InChI Key |
JDQCFBHNDYAODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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